molecular formula C10H16ClNO2S B1403916 3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride CAS No. 857392-90-6

3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride

Cat. No. B1403916
M. Wt: 249.76 g/mol
InChI Key: OCGWYXTXSXEHEW-UHFFFAOYSA-N
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Description

3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride, commonly known as MSPP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. MSPP is a selective serotonin reuptake inhibitor (SSRI) and has been shown to have an impact on the central nervous system.

Scientific Research Applications

Radiolysis of Thiamphenicol

The compound 3-(4-(Methylsulfonyl)phenyl)propan-1-amine is closely related to thiamphenicol, a compound whose radiolysis products have been extensively studied. Research indicates that upon radiolysis, thiamphenicol produces several products, including 4-methylsulfonylbenzoic acid and others. These findings are significant in understanding the radiodegradation process of similar compounds and their potential applications in sterilization and pharmaceutical stability studies (Marciniec et al., 2010).

Polymer Modification

Research demonstrates that compounds related to 3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride can be effectively used in modifying polymers, such as polyvinyl alcohol/acrylic acid hydrogels. These modifications involve condensation reactions with various amines, leading to polymers with enhanced thermal stability and potential for medical applications due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Synthesis of Enantiopure Precursors

The synthesis of enantiomerically pure 4-methylsulfonyl-substituted phenylserines, closely related to the compound , is crucial in pharmaceutical chemistry. These compounds serve as precursors for various drugs, highlighting the compound's significance in synthesizing therapeutically relevant molecules (Kaptein et al., 1998).

Anti-Inflammatory and Analgesic Activities

Certain derivatives of 3-(4-(Methylsulfonyl)phenyl)propan-1-amine have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These studies reveal the potential of these compounds in developing new therapeutic agents with reduced side effects, particularly in the context of NSAIDs (Rajashree & Harinath, 2011).

properties

IUPAC Name

3-(4-methylsulfonylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S.ClH/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11;/h4-7H,2-3,8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGWYXTXSXEHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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